Scaffold-Regiochemistry Defines Bromodomain Selectivity: BRD9 vs. BRD4 Target Engagement
Derivatives built upon the imidazo[1,5-a]pyrazin-8(7H)-one scaffold—the exact core of the target compound—achieve potent BRD9 bromodomain inhibition with IC50 values of 35–103 nM [1]. By contrast, the closely related 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold yields preferential BRD4 bromodomain inhibitors [2]. The presence or absence of the N7-methyl group thus acts as a critical selectivity switch between these two bromodomain subfamilies. Procuring the non-methylated scaffold (target compound) is essential for BRD9-directed SAR campaigns.
| Evidence Dimension | Bromodomain inhibitory potency and target selectivity |
|---|---|
| Target Compound Data | Scaffold: imidazo[1,5-a]pyrazin-8(7H)-one (unsubstituted at N7); derivative compound 27 BRD9 IC50 = 35 nM; derivative compound 29 BRD9 IC50 = 103 nM [1] |
| Comparator Or Baseline | 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold; reported BRD4 inhibitory activity (BRD4-directed series) [2] |
| Quantified Difference | Scaffold methylation at N7 switches bromodomain selectivity from BRD9 to BRD4; quantitative IC50 shift is target-dependent rather than potency-dependent |
| Conditions | In vitro AlphaScreen bromodomain binding assay; recombinant BRD9 and BRD4 bromodomains |
Why This Matters
Procurement of the correct scaffold regioisomer directly determines which bromodomain subfamily is inhibited, making the target compound the required starting material for BRD9-focused programs as opposed to the N7-methyl analog suited for BRD4 programs.
- [1] Zheng P, Zhang J, Ma H, Yuan X, Chen P, Zhou J, Zhang H. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorg Med Chem. 2019;27(7):1391-1404. PMID: 30824168. View Source
- [2] Zhao L, Yang Y, Guo Y, Yang L, Zhang J, Zhou J, Zhang H. Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. Bioorg Med Chem. 2017;25(8):2482-2490. PMID: 28314513. View Source
